3-[(3-Chloro-2-methylphenyl)amino]cyclohex-2-en-1-one
Description
3-[(3-Chloro-2-methylphenyl)amino]cyclohex-2-en-1-one is an organic compound with the molecular formula C13H14ClNO It is characterized by the presence of a cyclohexenone ring substituted with a 3-chloro-2-methylphenylamino group
Properties
IUPAC Name |
3-(3-chloro-2-methylanilino)cyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO/c1-9-12(14)6-3-7-13(9)15-10-4-2-5-11(16)8-10/h3,6-8,15H,2,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWSQKYLZIZIKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=CC(=O)CCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Chloro-2-methylphenyl)amino]cyclohex-2-en-1-one typically involves the reaction of 3-chloro-2-methylaniline with cyclohex-2-en-1-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Chloro-2-methylphenyl)amino]cyclohex-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
3-[(3-Chloro-2-methylphenyl)amino]cyclohex-2-en-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses in treating various diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(3-Chloro-2-methylphenyl)amino]cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-Chloro-3-pyridinyl)amino]cyclohex-2-en-1-one
- 3-[(3-Chloro-2-methylphenyl)amino]propanoic acid
Uniqueness
3-[(3-Chloro-2-methylphenyl)amino]cyclohex-2-en-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.
Biological Activity
3-[(3-Chloro-2-methylphenyl)amino]cyclohex-2-en-1-one, with the CAS number 153865-45-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in pharmacology.
The molecular formula of this compound is C₁₃H₁₄ClNO, with a molecular weight of 235.72 g/mol. The compound features a cyclohexene ring and an amino group attached to a chlorinated aromatic system, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄ClNO |
| Molecular Weight | 235.72 g/mol |
| CAS Number | 153865-45-3 |
| Hazard Classification | Irritant |
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including anti-inflammatory and anticancer properties.
Anticancer Activity
In vitro studies have shown that derivatives of cyclohexenones possess significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated the ability to inhibit cell proliferation in breast and colorectal cancer models. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways such as NF-kB and MAPK .
Anti-inflammatory Effects
The compound's potential anti-inflammatory activity has been suggested through its interaction with cyclooxygenase (COX) enzymes. Inhibitors targeting COX-2 are particularly relevant as they are implicated in inflammatory diseases and cancer progression. Studies have indicated that cyclohexenone derivatives can selectively inhibit COX-2 over COX-1, minimizing side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Studies
- Cytotoxicity against Cancer Cells : A study evaluated the effects of various cyclohexenone derivatives on human breast cancer cells (MCF-7). The results indicated that compounds similar to this compound reduced cell viability by over 50% at concentrations as low as 10 µM, highlighting their potential as chemotherapeutic agents .
- Inhibition of COX Enzymes : Another study focused on the anti-inflammatory properties of cyclohexenone derivatives. It was found that these compounds could inhibit COX-2 activity by approximately 70% at a concentration of 5 µM, suggesting their utility in treating inflammatory conditions .
Future Directions
Further research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Potential studies could include:
- In vivo models : Evaluating the efficacy and safety profile in animal models.
- Structure-activity relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity.
Q & A
Q. What are the recommended storage conditions for 3-[(3-Chloro-2-methylphenyl)amino]cyclohex-2-en-1-one to ensure stability during research?
- Methodological Answer : For structurally similar cyclohexenone derivatives, storage at -20°C in a dry environment is advised to minimize degradation. This aligns with protocols for compounds like 2-amino-2-(4-chlorophenyl)cyclohexan-1-one, which require low-temperature storage to maintain stability . Additionally, safety data sheets for related substances emphasize storing pure compounds in sealed containers under inert conditions to prevent oxidation or moisture absorption .
| Parameter | Recommendation | Source |
|---|---|---|
| Temperature | -20°C | |
| Environment | Dry, inert atmosphere |
Q. What spectroscopic methods are effective for characterizing this compound?
- Methodological Answer : 1H NMR and HPLC are critical for structural confirmation and purity assessment. For example, 2-(ethylamino)-2-(3-hydroxyphenyl)-cyclohexanone was analyzed via 1H NMR to confirm regiochemistry and detect impurities . Similarly, high-purity samples of related cyclohexenones were validated using HPLC (>99% purity) . SMILES and InChI keys (e.g., from PubChem entries) can further aid computational validation .
Q. What synthetic routes are commonly used to prepare this compound?
- Methodological Answer : Condensation reactions between substituted anilines and cyclohexenone precursors are typical. For example, 3-Anilino-5-(3-chlorophenyl)cyclohex-2-en-1-one analogs are synthesized via nucleophilic addition-elimination, often using catalysts like acetic acid or Lewis acids to improve yields . Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .
| Step | Method | Yield Optimization |
|---|---|---|
| Precursor Synthesis | Cyclohexenone derivatization | Catalyst: AcOH, 80°C |
| Purification | Column chromatography | Hexane:EtOAc (3:1) |
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic or nomenclature data during characterization?
- Methodological Answer : Cross-validate data using multiple techniques (e.g., NMR, IR, X-ray crystallography). For instance, a published correction for a misnamed cyclohexanone derivative underscores the importance of verifying IUPAC names against spectral data and databases like PubChem . Computational tools (e.g., OPSIN for systematic naming) and crystallographic reports (e.g., Acta Crystallographica Section E) resolve structural ambiguities .
Q. What experimental design considerations are critical for studying reactivity under varying conditions?
- Methodological Answer : Control temperature and sample degradation rigorously. A study on pollution monitoring highlighted that prolonged experimental durations (>9 hours) can degrade organic compounds, suggesting continuous cooling (e.g., 4°C) to stabilize reactive intermediates . For kinetic studies, use inert atmospheres (N2/Ar) and real-time monitoring via UV-Vis or LC-MS .
Q. How can the biological activity of this compound be systematically evaluated?
- Methodological Answer : Employ in vitro assays targeting antimicrobial or anticancer pathways. For analogs like 2-(((2,4-Difluorophenyl)amino)methylene)cyclohexane-1,3-dione, minimum inhibitory concentration (MIC) assays against bacterial strains and MTT assays for cytotoxicity are standard . Dose-response curves and molecular docking (using SMILES/InChI keys) can elucidate structure-activity relationships .
| Assay Type | Protocol | Reference |
|---|---|---|
| Antimicrobial | MIC in Mueller-Hinton broth | |
| Cytotoxicity | MTT assay (IC50 determination) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
